

An In-depth Technical Guide to 1,3-Dioxolane-2,2-diethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Dioxolane-2,2-diethanol**

Cat. No.: **B1296863**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

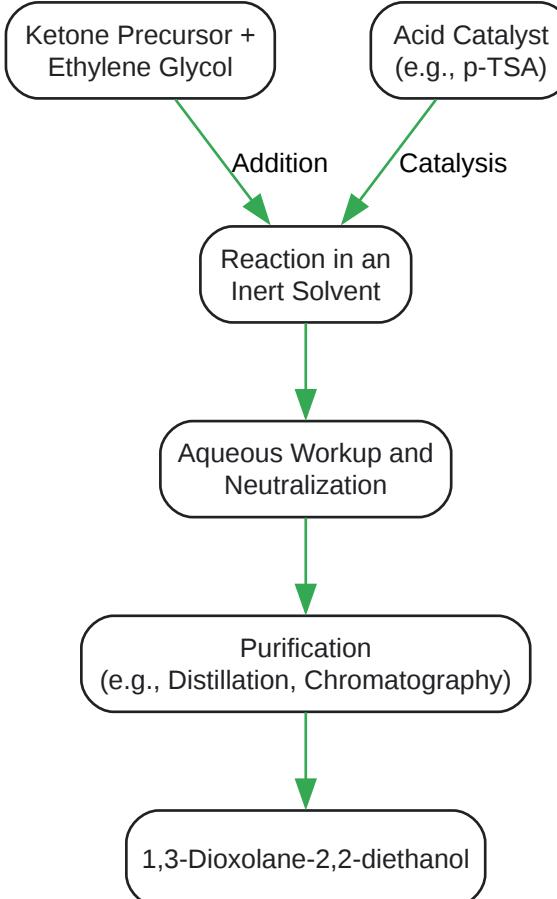
Introduction

1,3-Dioxolane-2,2-diethanol, also known by its systematic name 2,2'-(1,3-dioxolane-2,2-diyl)di(ethan-1-ol), is a versatile organic compound with a unique molecular structure that makes it of significant interest in various scientific and industrial fields, particularly in drug development and formulation. Its structure features a central 1,3-dioxolane ring substituted with two ethanol groups at the 2-position. This arrangement imparts a combination of desirable properties, including hydrophilicity and potential for further chemical modification. This guide provides a comprehensive overview of the known chemical properties, potential applications, and relevant experimental considerations for this compound.

Chemical and Physical Properties

While specific experimentally determined quantitative data for **1,3-Dioxolane-2,2-diethanol** on properties such as boiling point, melting point, and density are not readily available in the public domain, a summary of its known and predicted properties is presented in Table 1. The information has been aggregated from various chemical supplier databases.

Table 1: Chemical and Physical Properties of **1,3-Dioxolane-2,2-diethanol**


Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₄	Chem-Impex
Molecular Weight	162.18 g/mol	Chem-Impex
CAS Number	5694-95-1	Chem-Impex
Appearance	Colorless or light yellow liquid	Chem-Impex
Solubility	Soluble in water and compatible with a range of solvents.	Chem-Impex
Purity	≥ 95%	US Biological Life Sciences

Synthesis

A specific, detailed experimental protocol for the synthesis of **1,3-Dioxolane-2,2-diethanol** is not widely published. However, based on general principles of acetal formation, a plausible synthetic route involves the acid-catalyzed reaction of a suitable ketone precursor with ethylene glycol.

A general workflow for such a synthesis is depicted below:

General Synthesis Workflow for 1,3-Dioxolane Derivatives

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 1,3-dioxolane derivatives.

Experimental Protocols

Due to the lack of specific published methods for **1,3-Dioxolane-2,2-diethanol**, the following are generalized experimental protocols for the synthesis and analysis of 1,3-dioxolane derivatives, which can be adapted by researchers.

General Synthesis of 1,3-Dioxolanes

This protocol is based on the acid-catalyzed acetalization of a ketone.

Materials:

- Appropriate ketone precursor
- Ethylene glycol (1.2 equivalents)
- p-Toluenesulfonic acid (catalytic amount)
- Toluene (or another suitable aprotic solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dean-Stark apparatus

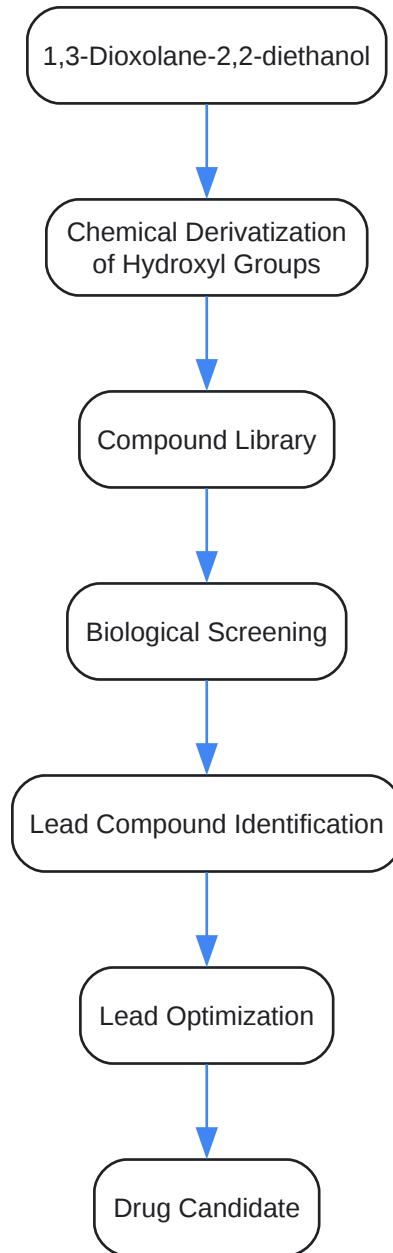
Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the ketone precursor, ethylene glycol, and toluene.
- Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
- Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
- Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.

General Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **1H NMR:** Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl_3). The spectrum is expected to show characteristic signals for the ethylene glycol protons of the dioxolane ring and the protons of the diethanol side chains.
- **13C NMR:** Acquire a proton-decoupled ^{13}C NMR spectrum in the same solvent. This will help to confirm the carbon framework of the molecule, including the quaternary carbon of the dioxolane ring.


Mass Spectrometry (MS):

- Obtain a mass spectrum using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to determine the molecular weight and fragmentation pattern of the compound, which can be used to confirm its structure.

Potential Applications in Drug Development

The 1,3-dioxolane moiety is present in various biologically active compounds, suggesting its potential as a pharmacophore or a scaffold for the development of new therapeutic agents. The diethanol groups in **1,3-Dioxolane-2,2-diethanol** offer handles for further chemical derivatization, allowing for the synthesis of a library of compounds for biological screening.

Potential Applications in Drug Development

[Click to download full resolution via product page](#)

Caption: Logical workflow for utilizing **1,3-Dioxolane-2,2-diethanol** in drug discovery.

Biological Activity

While no specific studies on the biological activity of **1,3-Dioxolane-2,2-diethanol** have been identified, the broader class of 1,3-dioxolane-containing compounds has been reported to exhibit a range of biological activities, including:

- Anticancer
- Antifungal
- Antiviral
- Antibacterial
- Anti-inflammatory
- Antioxidant[1]

The presence of the 1,3-dioxolane ring is thought to contribute to the biological activity of these molecules, potentially through interactions with biological targets.[1] Further research is needed to investigate the specific biological properties of **1,3-Dioxolane-2,2-diethanol** and its derivatives.

Conclusion

1,3-Dioxolane-2,2-diethanol is a chemical entity with significant potential for applications in pharmaceutical and materials science. While there is a current lack of comprehensive public data on its specific physical and chemical properties, as well as its biological activities, its structural features suggest it is a valuable building block for further research and development. The methodologies and workflows presented in this guide offer a starting point for researchers interested in exploring the properties and applications of this promising compound. Further experimental investigation is warranted to fully elucidate its chemical behavior and biological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dioxolane-2,2-diethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296863#1-3-dioxolane-2-2-diethanol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com